![molecular formula C21H18N4O3S B2493781 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1207002-08-1](/img/structure/B2493781.png)

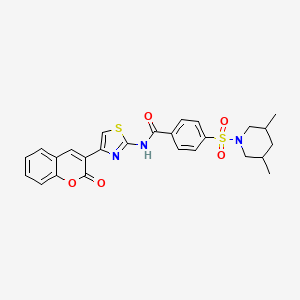

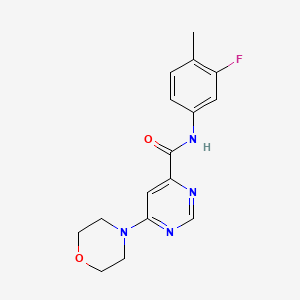

2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves combining various precursor molecules through reactions that often yield novel structures with potential biological activities. For instance, research has demonstrated methods for synthesizing novel heterocyclic compounds by fusing oxadiazole-thiol with substituted benzoxazoles, leading to compounds assessed for antimicrobial and antitubercular activities (Fathima et al., 2021). These methods provide insight into the synthesis strategies that could be applied to the target compound, emphasizing the importance of selecting appropriate precursors and conditions to achieve the desired heterocyclic ring systems.

Molecular Structure Analysis

Studies on similar compounds have employed various spectroscopic techniques to characterize the molecular structure, including LCMS, IR, NMR (both 1H and 13C), and elemental analysis. These techniques are critical for confirming the identity and purity of synthesized compounds. The structural analysis often reveals the intricate details of the molecular framework, contributing to understanding the compound's potential interaction mechanisms with biological targets (Shruthi et al., 2019).

Chemical Reactions and Properties

Chemical properties, including reactivity with other chemical entities, are pivotal for understanding the compound’s potential utility. For example, research on the domino reactions of pyrimidin-4-yl compounds with heterocyclic CH acids illustrates the compound's ability to undergo transformations, leading to the formation of new chemical structures with varied properties (Erkin & Ramsh, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for determining the compound's applicability in different scientific and industrial contexts. Research on similar heterocyclic compounds has highlighted the role of solution growth techniques and thermal analysis in determining these properties, offering insights into the compound’s stability and behavior under different conditions (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical behavior of the compound under various conditions can be elucidated through studies focusing on its interaction with other chemical substances and its stability. This includes its reactivity in synthetic pathways, potential for forming derivatives, and behavior in the presence of catalysts or under different environmental conditions. Investigations into similar compounds' synthesis and reactivity offer valuable insights into optimizing conditions for desired reactions and predicting the compound's behavior in biological systems (Bassyouni & Fathalla, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Studies

Research has been conducted on the synthesis of novel derivatives involving similar structural frameworks to the specified compound, highlighting their potential in various biological applications. For instance, studies on the synthesis of 1H-1,4-Diazepine derivatives from sulphonation and condensation processes have been reported, indicating their relevance in antimicrobial, antifungal, and anthelmintic activities (Rajesh Kumar & Y. Joshi, 2010). Similar synthetic approaches have been utilized to create 3H-1,5-Benzodiazepine derivatives, showcasing a methodological relevance to the synthesis of complex molecules with potential biological activities (R. Kumar & Y. Joshi, 2009).

Biological Activity

Several studies focus on the biological activity of compounds within the same family as the specified chemical, demonstrating their potential in antimicrobial and antifungal applications. For instance, thiazoles and their fused derivatives have been studied for their antimicrobial activities against bacterial and fungal strains, indicating the broader application of such compounds in combating microbial infections (Wagnat W. Wardkhan et al., 2008). Furthermore, computational and pharmacological evaluations of heterocyclic derivatives, including oxadiazole and pyrazoles, have been conducted for toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcasing the therapeutic potential of such compounds (M. Faheem, 2018).

Antimicrobial Agents

The development of novel structures derived from benzimidazole and oxadiazole compounds as anti-Helicobacter pylori agents highlights the targeted application of such molecules in treating infections caused by specific pathogens. These compounds have been evaluated for their microbiological efficacy against various H. pylori strains, offering insights into the design of novel antimicrobial agents (D. Carcanague et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-2-27-16-10-6-9-15(11-16)20-24-19(28-25-20)13-29-21-22-17(12-18(26)23-21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPBPURJVOLIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)

![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2493713.png)

![N-benzyl-N-ethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2493717.png)

![2-[2-(Trifluoromethyl)pyridin-4-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2493718.png)

![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)

![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)